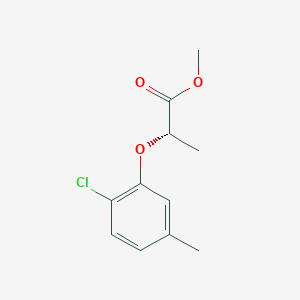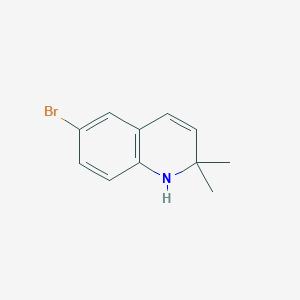![molecular formula C11H22N2O3 B8244777 tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate](/img/structure/B8244777.png)
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate is a chemical compound with a complex structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl carbamate group
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxymethyl and tert-butyl carbamate groups. Common synthetic routes may involve the use of protecting groups, selective functionalization, and purification techniques to achieve the desired product. Industrial production methods would likely optimize these steps for scalability and efficiency.
Analyse Chemischer Reaktionen
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a building block for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyrrolidine ring may play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate can be compared with similar compounds such as:
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)(ethyl)carbamate: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and reactivity.
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)(propyl)carbamate: The presence of a propyl group introduces additional steric effects and may influence the compound’s behavior in reactions. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCIRDVJRWIBO-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(NC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](NC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B8244714.png)
![(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B8244716.png)

![methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B8244738.png)
![(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B8244739.png)
![[(2S)-2-methyloxetan-2-yl]methanol](/img/structure/B8244756.png)

![tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244769.png)
![8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine](/img/structure/B8244791.png)

